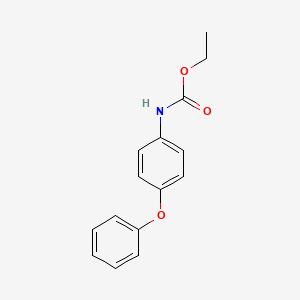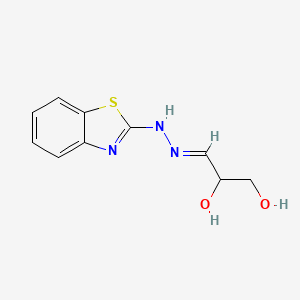![molecular formula C19H22N2O3 B5889484 N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)
N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide, also known as HPPH, is a chemical compound that has been widely used in scientific research due to its unique properties. HPPH is a photosensitizer that can be activated by light, making it a valuable tool in photodynamic therapy (PDT) and fluorescence imaging.
Mechanism of Action
The mechanism of action of N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide involves the activation of the photosensitizer by light, which leads to the production of ROS that can damage cancer cells. This compound has been shown to accumulate in cancer cells, making it a selective photosensitizer that can target cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells), and the modulation of the immune system to enhance the body's ability to fight cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide is its ability to selectively target cancer cells while sparing healthy cells, making it a promising treatment option for cancer. However, this compound has some limitations, including its limited solubility in aqueous solutions, which can affect its effectiveness in some applications.
Future Directions
There are several future directions for the use of N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide in scientific research, including the development of more efficient synthesis methods, the optimization of PDT and fluorescence imaging protocols, and the exploration of new applications for this compound in cancer treatment and imaging. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, could enhance its effectiveness in treating cancer.
Synthesis Methods
The synthesis of N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 3-aminopyrrolidine to form 3-(3-methoxybenzyl)pyrrolidine. This compound is then reacted with 4-bromo-1-biphenyl-3-carboxylic acid to form this compound. The overall yield of this process is around 30%, making it a relatively efficient method for synthesizing this compound.
Scientific Research Applications
N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide has been extensively studied for its use in PDT and fluorescence imaging. PDT is a treatment method that involves the use of a photosensitizer, such as this compound, which is activated by light to produce reactive oxygen species (ROS) that can destroy cancer cells. This compound has been shown to be effective in treating various types of cancer, including head and neck cancer, lung cancer, and prostate cancer.
Fluorescence imaging is another application of this compound, which involves the use of light to excite the photosensitizer and produce a fluorescent signal that can be detected using imaging equipment. This compound has been used for imaging various types of cancer, including breast cancer, ovarian cancer, and glioma.
Properties
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]-3-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-7-3-5-15(11-17)14-4-2-6-16(10-14)18(22)21-13-19(23)8-9-20-12-19/h2-7,10-11,20,23H,8-9,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVCMPYTULDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)NCC3(CCNC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)

![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)


![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)

![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)





